molecular formula C20H20N4O2S B2570707 2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2034535-67-4

2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2570707
CAS No.: 2034535-67-4
M. Wt: 380.47
InChI Key: ZCGMGFAAKOQYES-UHFFFAOYSA-N
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Description

2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates both a 1,3-benzothiazole core and a 2-pyrrolidinone moiety, which are scaffolds commonly found in compounds with bioactive properties . The molecular design suggests potential for high-affinity interaction with various enzymatic targets. Preliminary investigations into analogues indicate that this compound may serve as a key chemical probe for studying protein kinases and other ATP-binding proteins . The hybrid structure, featuring a carboxamide linker, is engineered to confer selectivity and is a candidate for high-throughput screening campaigns aimed at oncology and neuroscience research. Researchers are exploring its mechanism of action, which is hypothesized to involve allosteric modulation or competitive inhibition at critical regulatory sites within the cell . This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-18-23-16-6-5-14(9-17(16)27-18)20(26)22-11-13-8-15(12-21-10-13)24-7-3-4-19(24)25/h5-6,8-10,12H,2-4,7,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGMGFAAKOQYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide , identified by its CAS number 2034535-67-4 , is a member of the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 380.5 g/mol . The structure features a benzothiazole moiety linked to a pyridine and an oxopyrrolidine group, which may contribute to its biological properties.

PropertyValue
CAS Number2034535-67-4
Molecular FormulaC20H20N4O2S
Molecular Weight380.5 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds similar in structure to this compound have demonstrated significant inhibitory effects on various cancer cell lines. A study indicated that modifications in the benzothiazole structure enhance anticancer efficacy against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Activity

In a recent evaluation, a derivative with structural similarities was tested for its effects on cell proliferation and migration. The results showed:

  • Inhibition of Proliferation : At concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell proliferation.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells.

Antibacterial Activity

Benzothiazole derivatives are also noted for their antibacterial properties. The compound's structural elements may facilitate interactions with bacterial enzymes or membranes, leading to growth inhibition.

The antibacterial mechanism often involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of metabolic pathways critical for bacterial survival.

For instance, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against resistant strains like MRSA .

Antiviral Activity

Emerging research indicates that benzothiazole derivatives can exhibit antiviral properties as well. The introduction of specific substituents on the benzothiazole ring has been correlated with enhanced activity against viral pathogens .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various benzothiazole derivatives compared to our compound.

Activity TypeCompoundMIC/IC50 ValuesReference
AnticancerBenzothiazole Derivative AIC50 = 2 μM
AntibacterialBenzothiazole Derivative BMIC = 12.5 μg/mL
AntiviralBenzothiazole Derivative CIC50 = 10 μM

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide. For instance, research involving derivatives of benzothiazole has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated IC50 values indicating effective inhibition in vitro, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The benzothiazole moiety has been associated with antimicrobial properties. Compounds structurally related to this compound have been tested against various pathogens, demonstrating efficacy against both bacterial and fungal strains. In vitro studies have reported promising results against pathogens like Staphylococcus aureus and Candida albicans, indicating potential for therapeutic use in treating infections .

Anticancer Potential

Research has indicated that benzothiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows for interaction with DNA and other cellular targets, leading to the inhibition of tumor growth in various cancer cell lines . Specific studies have shown that similar compounds can disrupt cancer cell proliferation pathways.

Case Studies

Study ReferenceObjectiveFindings
Study on COX Inhibition Evaluate anti-inflammatory potentialShowed significant inhibition of COX enzymes with promising IC50 values.
Antimicrobial Efficacy Study Test against bacterial and fungal pathogensDemonstrated effective antimicrobial activity against Staphylococcus aureus and Candida albicans.
Anticancer Activity Research Investigate effects on cancer cell linesInduced apoptosis and inhibited proliferation in multiple cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, but key differences in substituents and core systems influence its physicochemical and biological properties. Below is a detailed comparison with an analogous compound, ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carbonate (referred to as Compound A ), as described in .

Core Heterocyclic System

  • Target Compound : Benzothiazole core (aromatic, sulfur-containing heterocycle).
  • Compound A: Benzimidazole core (nitrogen-containing heterocycle with fused benzene and imidazole rings).

Substituent Variations

Feature Target Compound Compound A
Position 2 Substituent Ethyl group Ethyl carbonate ester at position 5 (benzimidazole)
Position 1 Substituent Pyridin-3-ylmethyl with 2-oxopyrrolidin-1-yl 3-(2-oxopyrrolidin-1-yl)propyl chain linked to benzimidazole
Additional Groups None 4-Fluorophenyl substituent on pyridine ring
  • The 4-fluorophenyl group in Compound A introduces lipophilicity and electron-withdrawing effects, which are absent in the target compound. This could influence metabolic stability or target affinity .

Functional Group Analysis

  • Carboxamide (Target Compound) : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors) via NH and C=O groups.

Crystallographic and Intermolecular Interactions

  • Compound A : Exhibits planar benzimidazole (max deviation: 0.028 Å) with dihedral angles of 47.59° (benzimidazole-pyridine) and 60.31° (benzimidazole-fluorophenyl). Crystal packing involves O–H⋯O/N hydrogen bonds and π-π interactions between pyridine/benzene rings .
  • Target Compound (Predicted) : The benzothiazole core’s planar geometry and sulfur atom may alter π-π stacking patterns. The absence of a fluorophenyl group likely reduces C–H⋯F interactions observed in Compound A.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher due to fluorophenyl group)
Hydrogen Bond Donors 2 (carboxamide NH, pyrrolidinone NH) 1 (pyrrolidinone NH)
Solubility Moderate (carboxamide enhances polarity) Lower (carbonate ester reduces polarity)

Research Findings and Implications

  • Binding Interactions : The carboxamide group could form stronger hydrogen bonds than Compound A’s carbonate ester, favoring interactions with polar residues in binding sites.
  • Metabolic Stability : The absence of a fluorophenyl group in the target compound might reduce susceptibility to oxidative metabolism, enhancing half-life .

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